molecular formula C13H19NO3 B6150077 tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1046818-38-5

tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate

Cat. No.: B6150077
CAS No.: 1046818-38-5
M. Wt: 237.29 g/mol
InChI Key: YTCDWGLUXZFVDD-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced under specific conditions, affecting the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the methylcarbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced carbamate derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent interactions, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

  • tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate
  • tert-Butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
  • tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-ethylcarbamate

Comparison: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is unique due to the presence of both a hydroxyphenyl group and a methylcarbamate group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme interaction profiles, making it a valuable compound for targeted applications.

Biological Activity

Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is an organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14_{14}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : Approximately 237.29 g/mol

The structure includes a tert-butyl group, a hydroxyphenyl moiety, and a methylcarbamate functional group, which contribute to its unique reactivity and biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety may participate in covalent interactions. This suggests potential as an inhibitor or modulator of enzyme activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways that are critical in cellular function and response.
  • Antioxidant Activity : Preliminary studies suggest that it may also act as a scavenger of free radicals, thereby reducing oxidative stress.

Pharmacological Potential

Research indicates that this compound could serve as a candidate for drug development targeting specific biological pathways. Its ability to selectively inhibit or modulate enzyme activities positions it as a valuable compound in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamateC14_{14}H21_{21}N1_{1}O3_{3}Contains a cyclohexane ring instead of a phenyl group
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamateC14_{14}H21_{21}N1_{1}O3_{3}Features an amino group that alters reactivity
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamateC14_{14}H21_{21}N1_{1}O3_{3}Different positioning of amino and hydroxy groups

This table illustrates how the presence of different functional groups can significantly impact the reactivity and biological activity of similar compounds.

Properties

CAS No.

1046818-38-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-5-7-11(15)8-6-10/h5-8,15H,9H2,1-4H3

InChI Key

YTCDWGLUXZFVDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)O

Purity

95

Origin of Product

United States

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